CK1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

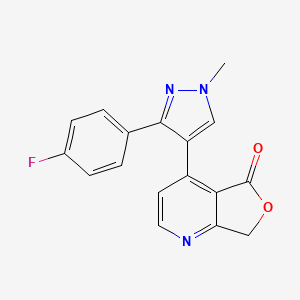

Molecular Formula |

C17H12FN3O2 |

|---|---|

Molecular Weight |

309.29 g/mol |

IUPAC Name |

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one |

InChI |

InChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3 |

InChI Key |

XISSYJGQGSMWHO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C4C(=NC=C3)COC4=O |

Origin of Product |

United States |

Foundational & Exploratory

CK1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-2 is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial for a multitude of cellular processes. Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and circadian rhythm disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket of CK1 isoforms. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the kinase's catalytic activity. This inhibition blocks the phosphorylation of downstream substrates, thereby modulating the signaling pathways in which CK1 plays a regulatory role.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against various kinases has been characterized by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against several CK1 isoforms and the off-target kinase p38α.

| Kinase Target | IC50 (nM) |

| CK1α | 123 |

| CK1δ | 19.8 |

| CK1ε | 26.8 |

| p38α | 74.3 |

Signaling Pathways Modulated by this compound

CK1 isoforms are integral components of several critical signaling pathways. By inhibiting CK1, this compound can significantly impact these cellular processes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. CK1 plays a pivotal dual role in this pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin as part of a "destruction complex," marking it for ubiquitination and proteasomal degradation. Conversely, upon Wnt stimulation, CK1δ/ε participates in the phosphorylation of coreceptors, contributing to pathway activation. Inhibition of CK1 by this compound can therefore have complex, context-dependent effects on Wnt/β-catenin signaling.

Circadian Rhythm Pathway

The circadian clock is an endogenous timekeeping mechanism that regulates physiological processes over a 24-hour cycle. A core component of this clock is the PERIOD (PER) protein. The stability of PER2 is tightly regulated by phosphorylation, primarily by CK1δ and CK1ε. Phosphorylation of PER2 by CK1δ/ε is a critical step that controls the timing of its degradation and thus the period length of the circadian rhythm. By inhibiting CK1δ/ε, this compound can lead to a lengthening of the circadian period.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vitro Kinase Assay

This assay is designed to quantify the inhibitory effect of this compound on CK1 activity in a cell-free system.

Materials:

-

Recombinant human CK1δ or CK1ε

-

This compound

-

ATP, [γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Substrate (e.g., a specific peptide substrate for CK1 or a general substrate like casein)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant CK1 enzyme, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Wnt Signaling

This protocol is used to assess the effect of this compound on the phosphorylation and total levels of key proteins in the Wnt/β-catenin pathway in cultured cells.

Materials:

-

Cell line responsive to Wnt signaling (e.g., HEK293T, SW480)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time. In some experiments, cells can be co-treated with a Wnt ligand (e.g., Wnt3a conditioned media).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of CK1 isoforms in cellular signaling. Its potent and selective inhibition of CK1δ and CK1ε allows for the targeted investigation of their functions in pathways such as Wnt/β-catenin and the circadian rhythm. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular mechanisms through which this compound exerts its effects, paving the way for potential therapeutic applications.

CK1-IN-2: A Selective Inhibitor of Casein Kinase 1 for Research and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that plays a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythm. The dysregulation of CK1 activity has been implicated in various diseases, most notably in neurodegenerative disorders and cancer. This has spurred the development of selective inhibitors to probe the biological functions of CK1 isoforms and to explore their therapeutic potential. CK1-IN-2, also known as PF-05251749, has emerged as a potent, selective, and brain-penetrant inhibitor of the CK1δ and CK1ε isoforms. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and its role in modulating key signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are also presented to facilitate its application in research and drug development.

Introduction to Casein Kinase 1

The Casein Kinase 1 family consists of several isoforms, including α, β, γ1, γ2, γ3, δ, and ε, which share a highly conserved kinase domain. These kinases are involved in the regulation of diverse signaling pathways, such as Wnt/β-catenin and the circadian clock. Their continuous activity and broad substrate specificity underscore their importance in maintaining cellular homeostasis. The δ and ε isoforms, in particular, are key regulators of the circadian rhythm, primarily through their phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are core components of the molecular clock.

This compound (PF-05251749): An Overview

This compound (PF-05251749) is a small molecule inhibitor that demonstrates high potency and selectivity for the CK1δ and CK1ε isoforms. Its ability to cross the blood-brain barrier makes it a valuable tool for studying the central nervous system functions of these kinases and a potential therapeutic agent for neurological disorders associated with circadian rhythm disruption, such as Alzheimer's and Parkinson's diseases.

Mechanism of Action

This compound acts as a potent inhibitor of CK1δ and CK1ε in a concentration-dependent manner. By inhibiting these kinases, it disrupts the function of the CLOCK and BMAL1 genes, which are master regulators of the circadian rhythm.[1][2] In addition to its kinase inhibitory activity, this compound has been identified as an inducer of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in drug metabolism.[3][4] This property should be considered when designing in vivo studies.

Quantitative Data and Selectivity Profile

The inhibitory activity of this compound has been quantified against the CK1δ and CK1ε isoforms. The following table summarizes the available IC50 data.

| Kinase Target | IC50 (nM) |

| CK1δ | 33.1 |

| CK1ε | 51.6 |

| Table 1: In vitro inhibitory activity of this compound against CK1δ and CK1ε isoforms.[4] |

Key Signaling Pathways Involving CK1

Circadian Rhythm Pathway

CK1δ and CK1ε are integral components of the mammalian circadian clock. They phosphorylate key clock proteins, including PER and CRY, leading to their degradation and thereby regulating the period of the circadian rhythm. Inhibition of CK1δ/ε by this compound stabilizes PER and CRY, leading to a lengthening of the circadian period.

Wnt/β-catenin Signaling Pathway

CK1 isoforms, including δ and ε, are also positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" that includes Axin, APC, GSK3, and CK1, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. CK1 phosphorylates components of this complex, influencing its activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the in vitro inhibitory activity of this compound against CK1 isoforms.

Materials:

-

Recombinant human CK1δ and CK1ε enzymes

-

CK1 substrate peptide (e.g., α-casein)

-

This compound (PF-05251749)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the CK1 enzyme and substrate peptide in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific CK1 isoform.

-

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)

This protocol describes a method to confirm the engagement of this compound with its target kinase within a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

-

Cell line expressing the target CK1 isoform (e.g., HEK293T)

-

This compound (PF-05251749)

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

-

Antibodies specific for the target CK1 isoform

-

Western blotting reagents and equipment

-

PCR tubes and a thermal cycler

Procedure:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours) in cell culture medium.

-

-

Heating Step:

-

Harvest the cells and resuspend them in PBS containing the inhibitor or vehicle.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Sample Preparation for Western Blot:

-

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding loading buffer.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target CK1 isoform, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.

-

Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Conclusion

This compound (PF-05251749) is a valuable pharmacological tool for investigating the roles of CK1δ and CK1ε in cellular and physiological processes. Its potency, selectivity, and brain penetrance make it particularly suitable for studies related to circadian rhythms and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research and to contribute to the ongoing efforts in the development of novel therapeutics targeting the Casein Kinase 1 family. Further characterization of its kinome-wide selectivity will be beneficial for a more complete understanding of its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of CYP3A induction by PF-05251749 in early clinical development: comparison of linear slope physiologically based pharmacokinetic prediction and biomarker response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Casein Kinase 1 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Casein Kinase 1 (CK1) family, a group of highly conserved serine/threonine protein kinases. These enzymes are pivotal regulators in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] This document details the function of CK1 in key signaling pathways, presents quantitative data for comparative analysis, outlines experimental protocols for studying CK1, and provides visualizations of these complex systems.

The CK1 family in mammals consists of seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) that, despite high homology in their kinase domains, exhibit distinct and sometimes redundant roles in vivo.[4][5] Their activity is crucial for the precise control of pathways such as Wnt, Hedgehog, DNA damage response, and the circadian rhythm.[6][7][8][9]

CK1 in the Wnt/β-catenin Signaling Pathway

CK1's role in the Wnt pathway is complex, with different isoforms acting as both positive and negative regulators.[10] This dual function is critical for the tight control of β-catenin levels, a key transcriptional co-activator in this pathway.

Negative Regulation (Wnt Off State): In the absence of a Wnt ligand, CK1α is a core component of the β-catenin destruction complex, along with Axin, APC, and GSK3β.[11][12] CK1α initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β.[13] This series of phosphorylations marks β-catenin for ubiquitination and proteasomal degradation, thus preventing its accumulation and translocation to the nucleus.

Positive Regulation (Wnt On State): Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, CK1 isoforms, particularly CK1ε and CK1γ, are recruited to the plasma membrane.[14][15] CK1ε, which is constitutively bound to LRP5/6 via p120-catenin and E-cadherin, is activated and phosphorylates Dishevelled (Dvl).[14][15] This phosphorylation event is crucial for the recruitment of the destruction complex to the membrane, thereby preventing β-catenin degradation. Furthermore, CK1γ contributes to the phosphorylation of LRP5/6, which is essential for the full activation of the pathway.[14][15]

CK1 in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is linked to various cancers.[6][7] CK1 isoforms play a crucial, yet context-dependent, dual role in regulating the activity of the Gli/Ci transcription factors, the ultimate effectors of the pathway.

Negative Regulation (Hh Off State): In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). The full-length Gli protein is part of a complex where it is sequentially phosphorylated by Protein Kinase A (PKA), CK1, and GSK3β.[16][17] This phosphorylation cascade marks Gli for ubiquitination and proteolytic processing into a shorter repressor form (GliR), which translocates to the nucleus to inhibit Hh target gene expression.[18]

Positive Regulation (Hh On State): When Hh binds to PTCH1, the inhibition on SMO is relieved. Activated SMO translocates to the primary cilium and becomes phosphorylated by CK1 and G protein-coupled receptor kinase 2 (GRK2).[17] This leads to the dissociation of the Gli processing complex. CK1 then phosphorylates full-length Gli at different sites, which protects it from degradation and promotes its conversion into a transcriptional activator (GliA).[6][18] GliA then moves to the nucleus to activate target gene expression.

CK1 in the DNA Damage Response (DDR)

The DNA damage response is a critical network that maintains genomic integrity. Checkpoint Kinase 1 (Chk1), a key mediator in the DDR, is distinct from the Casein Kinase 1 family, though both are serine/threonine kinases. However, CK1 isoforms, particularly CK1α, δ, and ε, play significant roles in the broader DDR network, primarily by regulating the stability and activity of the tumor suppressor p53 and its negative regulator, MDM2.[3][8][19][20]

Upon DNA damage, ATM and ATR kinases are activated and phosphorylate Chk1.[8][21] In parallel, CK1 isoforms can directly phosphorylate p53 on several N-terminal residues.[3][20] This phosphorylation can activate p53, leading to cell cycle arrest, DNA repair, or apoptosis.[22] Furthermore, CK1δ can phosphorylate MDM2, which can either promote its degradation or enhance its binding to p53, showcasing the complex regulatory inputs.[22] CK1 isoforms also participate in the regulation of the phosphatase Cdc25, a downstream target of Chk1, which is critical for controlling cell cycle progression.[22]

CK1 in the Circadian Rhythm

CK1δ and CK1ε are core components of the molecular clock that drives circadian rhythms in mammals.[20][23] The circadian oscillator is based on a transcription-translation feedback loop. The core clock transcription factors, CLOCK and BMAL1, drive the expression of the Period (PER) and Cryptochrome (CRY) genes.

After translation in the cytoplasm, PER and CRY proteins form a complex. CK1δ/ε play a crucial role by phosphorylating PER proteins at multiple sites.[9][24] This phosphorylation is a key step that regulates PER's stability and the timing of its nuclear entry. Once the PER/CRY/CK1 complex enters the nucleus, it inhibits the transcriptional activity of CLOCK/BMAL1, thus shutting down its own expression.[9] The gradual degradation of the phosphorylated PER protein, also mediated by CK1, eventually relieves this inhibition, allowing a new cycle of transcription to begin. The rate of PER phosphorylation by CK1 is a critical determinant of the ~24-hour period of the clock.[25]

Quantitative Data Summary

The following tables summarize key quantitative data regarding CK1 substrates and inhibitors, providing a basis for experimental design and comparison.

Table 1: Selected CK1 Substrates and Phosphorylation Sites

| Pathway | Substrate | CK1 Isoform(s) | Phosphorylation Site(s) | Outcome of Phosphorylation |

| Wnt | β-catenin | CK1α | Ser45 | Primes for GSK3β phosphorylation and degradation.[13] |

| Dishevelled (Dvl) | CK1ε, CK1δ | Multiple | Promotes Wnt signal transduction.[12][14] | |

| LRP6 | CK1γ | Thr1479 | Contributes to pathway activation.[14][15] | |

| Hedgehog | Smoothened (Smo) | CK1α | Multiple | Promotes Smo activation and cell surface accumulation.[18][26] |

| Gli/Ci | CK1 | Multiple | Promotes processing to GliR (Hh off) or stabilization of GliA (Hh on).[16][18] | |

| DDR | p53 | CK1α, δ, ε | Ser6, Ser9, Ser15, Thr18 | Activation of p53.[3][20][27] |

| MDM2 | CK1δ, ε | Ser118, Ser121 | Regulates MDM2 stability and interaction with p53.[22] | |

| Circadian | PER1 / PER2 | CK1δ, ε | Multiple | Regulates stability, nuclear localization, and degradation, setting clock period.[9][20][24] |

Table 2: IC₅₀ Values of Selected CK1 Inhibitors

| Inhibitor | Target Isoform(s) | IC₅₀ (nM) | Assay Conditions |

| PF-670462 | CK1δ/ε | ~14 (CK1δ) | In vitro kinase assay with GST-CK1δ.[28] |

| PF-4800567 | CK1ε | ~120 (CK1ε) | In vitro kinase assay with 6xHis-CK1ε.[28] |

| D4476 | CK1 (pan-inhibitor) | ~300 | Kinase assay with CK1α1.[26] |

| IC261 | CK1δ/ε | ~10-20 | Varies by study; known to lengthen circadian period.[24][27] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CK1 signaling. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Kinase Assay

This protocol is used to measure the enzymatic activity of a CK1 isoform and to determine the potency of inhibitors.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[26][28] Dilute recombinant active CK1, a generic substrate like dephosphorylated casein, and ATP to desired working concentrations. For radioactive assays, use [γ-³²P]-ATP. For non-radioactive assays like ADP-Glo™, use unlabeled ATP.[26][29]

-

Reaction Setup: In a microplate, combine the kinase buffer, substrate, and varying concentrations of the test inhibitor. Add the diluted CK1 enzyme to each well.

-

Initiation: Start the reaction by adding the ATP solution. The final reaction volume is typically 15-25 µL.[28]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.[26]

-

Termination & Detection:

-

Radioactive Method: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and washing away unincorporated [γ-³²P]-ATP. Measure incorporated radioactivity using a scintillation counter. Alternatively, add SDS-PAGE loading dye, run a gel, and expose it to a phosphor screen.[28]

-

Luminescent Method (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used by a luciferase to produce light. Measure luminescence.[26][29]

-

-

Data Analysis: Plot the measured activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Identification of CK1 Substrates via Immunoprecipitation and Mass Spectrometry

This workflow is designed to identify novel substrates and phosphorylation sites of a specific CK1 isoform within a cellular context.

Methodology:

-

Cell Culture and Lysis: Culture cells expressing an epitope-tagged version of the CK1 isoform of interest (e.g., HA-CK1ε). Lyse the cells using a gentle lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein complexes and phosphorylation states.

-

Immunoprecipitation (IP): Incubate the cell lysate with antibodies against the epitope tag (e.g., anti-HA) that are conjugated to agarose or magnetic beads. This will specifically capture the tagged CK1 isoform and its interacting proteins.

-

Washing and Elution: Thoroughly wash the beads to remove proteins that have bound non-specifically. Elute the bound proteins from the beads, often by using a low-pH buffer or a competitive peptide.

-

Protein Separation: Separate the eluted proteins by SDS-PAGE. Visualize the proteins with a stain like Coomassie Blue or silver stain.

-

In-Gel Digestion: Excise the entire lane or specific protein bands from the gel. Destain, reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass of the peptides and then fragment them to determine their amino acid sequence.

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that co-immunoprecipitated with CK1. Specialized software can also identify post-translational modifications, such as phosphorylation, and pinpoint the exact modified residue on the peptide sequence. This allows for the identification of both direct substrates and interacting partners.

References

- 1. The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development | Semantic Scholar [semanticscholar.org]

- 2. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CK1 in Developmental Signaling: Hedgehog and Wnt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]

- 12. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Coordinated Action of CK1 Isoforms in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coordinated action of CK1 isoforms in canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]

- 21. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Casein Kinase 1 Underlies Temperature Compensation of Circadian Rhythms in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. promega.com [promega.com]

- 27. Functions and regulation of the serine/threonine protein kinase CK1 family: moving beyond promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 29. promega.jp [promega.jp]

The Double-Edged Sword: Unraveling the Role of Casein Kinase 1 Isoforms in Disease Progression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine protein kinases represents a group of highly conserved and ubiquitously expressed enzymes that act as critical regulators in a myriad of cellular processes. In humans, the family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by distinct genes, each with a highly conserved kinase domain and variable N- and C-terminal domains that contribute to their specific functions and regulation.[1][2] These kinases are integral to the control of signal transduction pathways, cell cycle progression, DNA repair, apoptosis, circadian rhythms, and cytoskeleton dynamics.[1][3][4] Consequently, the dysregulation of CK1 isoform expression or activity is increasingly implicated in the pathogenesis of a wide spectrum of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[3][5]

This technical guide provides an in-depth analysis of the multifaceted roles of CK1 isoforms in disease progression, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks they govern. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of CK1 biology and its therapeutic potential.

Data Presentation: Quantitative Analysis of CK1 Isoform Dysregulation

The aberrant expression and activity of CK1 isoforms are hallmarks of various pathological states. This section summarizes the key quantitative data from studies investigating these alterations in cancer and neurodegenerative diseases.

Table 1: Altered Expression of CK1 Isoforms in Cancer

| Cancer Type | CK1 Isoform | Change in Expression | Fold Change/Statistical Significance | Reference(s) |

| Prostate Cancer | CK1α | Upregulated in cancer samples compared to precursor samples | logFC 0.401, adjusted p-value of 3.793 × 10⁻⁴ | [6] |

| Colorectal Cancer | CK1α | Low expression correlates with poor survival in p53 deficient patients | Hazard Ratio: 4.7 | [2] |

| Various Cancers | CK1δ | Overexpressed (RNA level) | - | [7] |

| Various Cancers | CK1ε | Overexpressed (RNA level) | - | [7] |

| Renal Cell Carcinoma | CK1γ3 | Increased expression | - | [7] |

| Choriocarcinoma | CK1δ | Increased expression | - | [7] |

| Pancreatic Ductal Adenocarcinoma | CK1δ, CK1ε | Increased expression | - | [7] |

Table 2: Altered Expression and Activity of CK1 Isoforms in Neurodegenerative Diseases

| Disease | Brain Region | CK1 Isoform | Change | Quantitative Value | Reference(s) |

| Alzheimer's Disease | Hippocampus | CK1δ | Upregulated (mRNA) | 24.4-fold increase | [7] |

| Alzheimer's Disease | Hippocampus | CK1δ | Upregulated (protein) | ~30-fold increase | [8][9] |

| Alzheimer's Disease | - | CK1ε | Upregulated | 2.5-fold increase | [10] |

| Alzheimer's Disease | Frontal Cortex | CK1ε | Significantly increased | - | [4] |

| Various Neurodegenerative Diseases | - | CK1δ | Colocalizes with tau-containing neurofibrillary tangles | - | [11] |

Key Signaling Pathways Involving CK1 Isoforms

CK1 isoforms are pivotal nodes in several critical signaling pathways that are frequently dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the intricate roles of CK1 in these networks.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of various cancers. CK1 isoforms, particularly α, δ, ε, and γ, play dual and complex roles in this pathway.

Caption: Role of CK1 isoforms in Wnt/β-catenin signaling.

In the absence of a Wnt ligand, a "destruction complex" containing CK1α, GSK3β, Axin, and APC phosphorylates β-catenin, targeting it for proteasomal degradation.[2] Upon Wnt binding to its receptor complex, Dishevelled (Dvl) is recruited and phosphorylated by CK1δ/ε, leading to the inhibition of the destruction complex.[2] CK1γ phosphorylates the Wnt co-receptor LRP5/6, which is a crucial step in pathway activation.[2] This stabilization of β-catenin allows its translocation to the nucleus, where it activates the transcription of target genes involved in proliferation and cell fate.

p53 Signaling Pathway

The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. CK1 isoforms α, δ, and ε can directly phosphorylate p53, influencing its stability and activity.

Caption: Regulation of p53 signaling by CK1 isoforms.

In response to cellular stress such as DNA damage, kinases like ATM and ATR are activated and subsequently activate CK1 isoforms α, δ, and ε.[2] These CK1 isoforms can then phosphorylate p53 on its N-terminus, leading to its activation.[2] Furthermore, CK1δ can phosphorylate the p53 inhibitor MDM2, which reduces its interaction with p53, thereby stabilizing and activating p53.[2] Activated p53 then transcriptionally regulates genes involved in cell cycle arrest, apoptosis, and DNA repair.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. CK1 plays a dual role in this pathway, acting as both a positive and negative regulator.

Caption: Dual role of CK1 in Hedgehog signaling.

In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). A complex containing CK1, PKA, and GSK3β phosphorylates the transcription factors Ci/Gli, leading to their processing into repressor forms.[12][13] Upon Hh binding, PTCH1 inhibition of SMO is relieved. CK1 then phosphorylates and activates SMO.[13] Activated SMO prevents the processing of Ci/Gli into repressors. CK1 further phosphorylates the activator forms of Ci/Gli, protecting them from degradation and allowing them to activate target gene transcription.[13]

Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. CK1δ and CK1ε are involved in the phosphorylation and subsequent degradation of the downstream effectors YAP and TAZ.

References

- 1. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elevation of casein kinase 1ε associated with TDP‐43 and tau pathologies in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Casein Kinase 1α—A Target for Prostate Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Casein kinase 1 delta mRNA is upregulated in Alzheimer disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]

- 9. Casein kinase 1 delta phosphorylates tau and disrupts its binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate displacement of CK1 C-termini regulates kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Casein kinase 1 delta is associated with pathological accumulation of tau in several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Harnessing the Therapeutic Potential of Casein Kinase 1 (CK1) Inhibition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family comprises a group of highly conserved, ubiquitously expressed serine/threonine protein kinases that are pivotal in a multitude of cellular processes.[1][2] In vertebrates, this family includes seven isoforms (α, γ1, γ2, γ3, δ, and ε) and their splice variants.[3] These kinases act as crucial regulators in fundamental signaling pathways, such as Wnt/β-catenin, Hedgehog (Hh), Hippo, and p53 signaling.[4][5][6] Their involvement extends to the control of the circadian rhythm, DNA repair, cell cycle progression, and apoptosis.[7][8] Given their central role, the dysregulation of CK1 expression or activity has been implicated in a range of pathologies, including various cancers, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and circadian rhythm sleep disorders.[1][9][10][11] Consequently, the targeted inhibition of CK1 isoforms has emerged as a compelling therapeutic strategy, spurring the development of small molecule inhibitors aimed at modulating their activity for clinical benefit.[8][11]

This technical guide provides a comprehensive overview of the therapeutic potential of CK1 inhibition. It details the role of CK1 in critical signaling pathways, summarizes the quantitative data of current inhibitors, outlines key experimental protocols for their evaluation, and presents a forward-looking perspective on drug development in this domain.

The Role of CK1 in Core Signaling Pathways

CK1 isoforms can function as both positive and negative regulators within signaling cascades, often depending on the specific isoform, the cellular context, and the presence of other signaling molecules.[6] Their ability to phosphorylate key proteins within these pathways makes them critical nodes for therapeutic intervention.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis. CK1 isoforms play a dual, context-dependent role in its regulation.

-

Negative Regulation (Wnt OFF state): In the absence of a Wnt ligand, CK1α is a core component of the "destruction complex," which also includes Axin, APC, and GSK3β.[4] CK1α initiates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4] This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, thus keeping Wnt target gene expression silenced.

-

Positive Regulation (Wnt ON state): Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), CK1γ, CK1δ, and CK1ε are involved in phosphorylating the LRP6 co-receptor and the scaffold protein Dishevelled (Dvl).[5][6][7] This leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, enter the nucleus, and activate the transcription of target genes associated with proliferation and cell fate.[8]

Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[8] Inhibition of the CK1 isoforms that promote Wnt signaling (δ/ε) is therefore a strategy to suppress tumor growth in these contexts.[8]

References

- 1. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]

- 5. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Casein kinase 1 - Wikipedia [en.wikipedia.org]

- 8. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Protein kinases CK1 and CK2 as new targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]

The Potent Casein Kinase 1 Inhibitor, CK1-IN-2: A Technical Guide to its Effects on the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), and its role in the modulation of the Wnt signaling pathway. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling cascades and experimental workflows.

Introduction: The Wnt Signaling Pathway and the Role of Casein Kinase 1

The Wnt signaling pathways are a group of signal transduction pathways crucial for embryonic development, cell proliferation, and tissue homeostasis.[1] The canonical Wnt/β-catenin pathway is one of the most extensively studied of these. Its activation is dependent on the cytoplasmic stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator.

A key regulator of the canonical Wnt pathway is a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[2][3] In the absence of a Wnt ligand, this complex sequentially phosphorylates β-catenin. CK1 initiates this process by phosphorylating β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β.[3] This series of phosphorylations marks β-catenin for ubiquitination and proteasomal degradation, thus keeping the Wnt pathway in an "off" state.

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of Wnt target gene expression.

CK1 is a family of serine/threonine kinases with several isoforms, including CK1α, CK1δ, and CK1ε, all of which have been implicated in the regulation of the Wnt pathway.[4][5] Given its critical role in β-catenin degradation, CK1 has emerged as a significant therapeutic target for diseases characterized by dysregulated Wnt signaling.

This compound: A Potent Inhibitor of Casein Kinase 1

This compound is a potent, small-molecule inhibitor of Casein Kinase 1. Its inhibitory activity against multiple CK1 isoforms makes it a valuable tool for studying the role of CK1 in various cellular processes, including the Wnt signaling pathway.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK1 enzyme and preventing the transfer of a phosphate group from ATP to its substrates.[4] By inhibiting the kinase activity of CK1 isoforms, particularly CK1α, this compound is predicted to prevent the initial phosphorylation of β-catenin. This would lead to the stabilization and accumulation of β-catenin, mimicking the activation of the Wnt signaling pathway. This mechanism suggests that this compound would act as an activator of the canonical Wnt/β-catenin signaling cascade.

Quantitative Data

The inhibitory potency of this compound against several kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CK1δ | 19.8 |

| CK1ε | 26.8 |

| p38α | 74.3 |

| CK1α | 123 |

| Data sourced from MedchemExpress.[4][6] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the Wnt signaling pathway.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against a specific CK1 isoform.

Materials:

-

Recombinant human CK1 isoform (e.g., CK1α, CK1δ, or CK1ε)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Substrate (e.g., α-casein or a specific peptide substrate)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

This compound dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper and phosphine wash buffer (for radioactive assay)

-

Luminometer (for ADP-Glo™ assay)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add the recombinant CK1 isoform, the substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP for the ADP-Glo™ assay) to a final concentration equivalent to the Km for the specific CK1 isoform.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

For radioactive assay: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper multiple times in phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assay: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, SW480)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture the cells in a suitable flask or plate until they reach the desired confluency (typically 70-80%).

-

Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, reporter assay).

Western Blotting for β-catenin Accumulation

This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the levels of β-catenin.

Materials:

-

Cells treated with this compound as described in Protocol 4.2

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Probe the same membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Densitometric analysis can be performed to quantify the relative changes in β-catenin levels.

TOPflash Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex, providing a functional readout of canonical Wnt pathway activation.

Materials:

-

HEK293T cells

-

TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash has mutated sites and serves as a negative control)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control. A positive control, such as Wnt3a conditioned media or another GSK3β inhibitor like CHIR99021, should also be included.

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity for each treatment condition relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the Wnt signaling pathway and the mechanism of action of this compound.

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

Caption: The inhibitory effect of this compound on CK1α leads to Wnt pathway activation.

Conclusion

This compound is a potent inhibitor of CK1 isoforms α, δ, and ε. Based on the established role of these kinases, particularly CK1α, in the negative regulation of the canonical Wnt/β-catenin pathway, this compound is a valuable chemical probe for activating this pathway. Its utility in studying the downstream consequences of Wnt activation and its potential as a therapeutic agent in diseases with deficient Wnt signaling warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular and molecular effects of this compound in detail.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Impact of CK1-IN-2 (PF-05251749) on Circadian Rhythm Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock, our internal 24-hour timekeeper, is fundamental to physiological homeostasis. Disruptions in this rhythm are increasingly implicated in a spectrum of pathologies, from sleep disorders to neurodegenerative diseases. A key regulatory nexus within the core clock mechanism is the phosphorylation of the PERIOD (PER) proteins by Casein Kinase 1 (CK1). The small molecule inhibitor, CK1-IN-2, also known as PF-05251749, has emerged as a potent and selective modulator of this critical pathway. This technical guide provides a comprehensive overview of the impact of this compound on circadian rhythm regulation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this promising therapeutic area.

Introduction to CK1 and the Circadian Clock

The mammalian circadian clock is a self-sustaining oscillator driven by a transcriptional-translational feedback loop. The core of this mechanism involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit their own transcription, thus completing the cycle. The timing of this entire process, and therefore the length of the circadian period, is heavily dependent on the post-translational modification of these core clock proteins, particularly the stability of PER2.

Casein Kinase 1, with its delta (CK1δ) and epsilon (CK1ε) isoforms, plays a pivotal role in this process. CK1 phosphorylates PER2 at specific sites, marking it for ubiquitination and subsequent proteasomal degradation.[1] This controlled degradation is a critical determinant of the circadian period length. Inhibition of CK1δ and CK1ε, therefore, presents a direct mechanism for slowing down the clock and potentially correcting circadian dysregulation.[1]

This compound (PF-05251749): A Potent CK1δ/ε Inhibitor

This compound (PF-05251749) is a potent, selective, and brain-penetrant small molecule inhibitor of both CK1δ and CK1ε.[2] Its ability to cross the blood-brain barrier makes it a particularly valuable tool for studying and potentially treating central nervous system disorders associated with circadian disruption, such as Alzheimer's and Parkinson's disease.[3][4]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of CK1δ and CK1ε, thereby preventing the transfer of phosphate groups to its substrates, most notably PER2.[2] By inhibiting the phosphorylation of PER2, this compound prevents its degradation, leading to an accumulation of PER2 in the cell. This increased stability of PER2 prolongs its repressive action on CLOCK:BMAL1-mediated transcription, resulting in a lengthening of the circadian period.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound (PF-05251749).

| Parameter | Value | Species/System | Reference |

| IC50 (CK1δ) | 33.1 nM | In vitro | [2] |

| IC50 (CK1ε) | 51.6 nM | In vitro | [2] |

| Clinical Trial Phase | Phase 1b planned | Human | [3][4] |

| Effect on Circadian Rhythm | Phase delay | Human | [1] |

Signaling Pathways and Experimental Workflows

Core Circadian Clock Feedback Loop

The following diagram illustrates the central transcriptional-translational feedback loop of the mammalian circadian clock.

Mechanism of this compound Action

This diagram illustrates how this compound intervenes in the circadian clock machinery.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments used to characterize CK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CK1δ and CK1ε.

Methodology:

-

Reagents: Recombinant human CK1δ and CK1ε, a suitable peptide substrate (e.g., a synthetic peptide derived from PER2), ATP, and a kinase assay buffer.

-

Procedure:

-

A dilution series of this compound is prepared in DMSO.

-

The kinase, peptide substrate, and inhibitor are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

-

-

Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Circadian Period Assay

Objective: To measure the effect of this compound on the period length of the cellular circadian clock.

Methodology:

-

Cell Line: A suitable cell line expressing a circadian reporter, such as U2OS cells stably expressing a Bmal1-luciferase or Per2-luciferase reporter construct.

-

Procedure:

-

Cells are plated in multi-well plates and grown to confluence.

-

The circadian rhythm of the cells is synchronized by a brief treatment with a synchronizing agent (e.g., dexamethasone).

-

The medium is replaced with a recording medium containing luciferin and a range of concentrations of this compound or vehicle control.

-

Bioluminescence is continuously monitored in real-time using a luminometer.

-

-

Data Analysis: The bioluminescence data is analyzed using software that can detrend the raw data and fit it to a sine wave to determine the period length for each concentration of the inhibitor. The change in period length is then plotted against the inhibitor concentration.

In Vivo Circadian Rhythm Analysis (Animal Models)

Objective: To assess the effect of this compound on behavioral circadian rhythms in a living organism.

Methodology:

-

Animal Model: Typically, mice or rats are used. They are individually housed in cages equipped with running wheels.

-

Procedure:

-

Animals are entrained to a 12-hour light:12-hour dark cycle for a period of time (e.g., 2 weeks).

-

They are then transferred to constant darkness to allow their free-running circadian rhythm to be observed.

-

This compound or a vehicle control is administered at a specific circadian time.

-

Locomotor activity (wheel running) is continuously recorded.

-

-

Data Analysis: The activity data is used to generate actograms. The period of the free-running rhythm before and after drug administration is calculated using methods such as the chi-square periodogram. The phase shift in response to the drug can also be quantified.

Conclusion and Future Directions

This compound (PF-05251749) is a promising therapeutic candidate for the treatment of a range of disorders associated with disrupted circadian rhythms. Its potent and selective inhibition of CK1δ and CK1ε provides a direct mechanism to modulate the core circadian clock. The data gathered from preclinical and early clinical studies are encouraging, suggesting a favorable safety profile and proof of mechanism.

Future research should focus on elucidating the long-term effects of chronic CK1 inhibition and exploring the full therapeutic potential of this compound in various disease models. Further in-depth studies into its effects on the phosphorylation dynamics of the entire PER2 protein and other potential off-target effects will be crucial for its successful clinical translation. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in their investigation of this and other next-generation circadian modulators.

References

The Crossroads of Kinase Activity and Neurodegeneration: A Technical Guide to the Role of Casein Kinase 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed and play crucial roles in a myriad of cellular processes.[1][2] Emerging evidence has placed CK1, particularly the δ and ε isoforms, at the center of the pathological cascades underlying several devastating neurodegenerative diseases. This technical guide provides an in-depth exploration of the connection between CK1 and neurodegenerative disorders, with a focus on Alzheimer's Disease (AD), Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS), and a prospective look at Huntington's Disease (HD). We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The Role of CK1 in Neurodegenerative Disease Pathogenesis

CK1's involvement in neurodegeneration primarily stems from its ability to phosphorylate key proteins that are prone to misfolding and aggregation, a common hallmark of these disorders. Upregulation of CK1 expression and activity has been observed in the brains of patients with neurodegenerative diseases, suggesting a direct contribution to the disease process.[2]

Alzheimer's Disease: Fueling the Tangle Formation

In Alzheimer's Disease, the hyperphosphorylation of the microtubule-associated protein tau is a critical event leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. CK1δ has been shown to be significantly upregulated in the brains of AD patients and co-localizes with NFTs.[2] It directly phosphorylates tau at multiple sites, which reduces its affinity for microtubules, leading to microtubule instability and promoting tau aggregation.[2] This disruption of the cytoskeleton impairs axonal transport, ultimately contributing to synaptic dysfunction and neuronal death.[3]

Parkinson's Disease: Aiding and Abetting Alpha-Synuclein Aggregation

The pathological hallmark of Parkinson's Disease is the aggregation of α-synuclein into Lewy bodies. CK1 is one of the kinases implicated in the phosphorylation of α-synuclein at Serine 129, a post-translational modification abundantly found in Lewy bodies. While the precise role of this phosphorylation is still under investigation, it is thought to influence α-synuclein's conformation, membrane binding, and propensity to aggregate.[4] Inhibition of CK1 activity has been shown to reduce α-synuclein oligomerization and aggregation in cellular models, independent of Serine 129 phosphorylation, suggesting a broader role for CK1 in α-synuclein pathology.[5]

Amyotrophic Lateral Sclerosis: The TDP-43 Connection

A unifying feature of most ALS cases is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). CK1δ and CK1ε have been identified as the primary kinases responsible for the phosphorylation of TDP-43 at disease-relevant sites.[6] This hyperphosphorylation is believed to promote the insolubility and aggregation of TDP-43 in the cytoplasm.[6] Furthermore, CK1δ-mediated phosphorylation of TDP-43 can suppress its normal function in RNA processing, including the processing of tau mRNA, thereby linking CK1 to multiple facets of neurodegenerative pathology.[7] The inhibition of CK1δ/ε has emerged as a promising therapeutic strategy to reduce TDP-43 hyperphosphorylation and its associated toxicity.[6]

Huntington's Disease: An Emerging Link

The connection between CK1 and Huntington's Disease is less direct compared to other neurodegenerative disorders. The primary pathogenic event in HD is the expansion of a polyglutamine tract in the huntingtin (Htt) protein. While other kinases like Cdk5 and TBK1 have been more directly implicated in the phosphorylation of Htt,[8][9] the broader cellular stress responses and signaling pathways dysregulated in HD may involve CK1. For instance, CK1 is known to be involved in the DNA damage response, a pathway that is dysregulated in HD.[1][8] Further research is needed to elucidate the specific role, if any, of CK1 in the direct phosphorylation of huntingtin and the progression of Huntington's Disease.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the expression of CK1 in neurodegenerative diseases and the efficacy of its inhibitors.

| Upregulation of CK1 in Alzheimer's Disease Brain | |

| Brain Region | Fold Increase in CK1δ mRNA vs. Control |

| Hippocampus | 24.4-fold |

| Amygdala | 8.04-fold |

| Entorhinal Cortex | 7.45-fold |

| Midtemporal Gyrus | 7.30-fold |

| Caudate Nucleus | 2.21-fold |

| Occipital Cortex | 1.89-fold |

| Cerebellum | 1.87-fold |

| Data from Yasojima et al., 2000 |

| IC50 Values of Selected CK1 Inhibitors | ||

| Inhibitor | Target | IC50 (nM) |

| PF-670462 | CK1δ/ε | 14 |

| IGS-2.7 | CK1δ | 70 |

| MR-3.55 | CK1δ | 10120 |

| MR-2.16 | CK1δ | 7290 |

| Data from various sources, including Martinez-Gonzalez et al., 2020 and Perez et al., 2014 |

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: CK1 signaling pathway in Alzheimer's Disease.

Caption: CK1 signaling pathway in Parkinson's Disease.

Caption: CK1 signaling pathway in ALS.

Caption: General experimental workflow for studying CK1 in neurodegeneration.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies.

In Vitro Kinase Assay for CK1 Activity

Objective: To measure the phosphorylation of a substrate (e.g., tau, α-synuclein, TDP-43) by a CK1 isoform in a cell-free system.

Materials:

-

Recombinant active CK1δ or CK1ε

-

Purified substrate protein (e.g., recombinant tau, α-synuclein, or TDP-43)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE materials

-

Phosphorimager or appropriate antibodies for Western blotting

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase reaction buffer, substrate protein, and CK1 enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated substrate using a phosphorimager.

-

If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

Cellular Model of TDP-43 Proteinopathy in HEK293 Cells

Objective: To induce and study the cytoplasmic mislocalization and aggregation of TDP-43 in a cellular context.

Materials:

-

HEK293 cells

-

Expression vector encoding TDP-43 (wild-type or mutant)

-

Transfection reagent

-

Cell culture medium and supplements

-

Doxycycline (for inducible systems)

-

Antibodies for TDP-43 and phospho-TDP-43

-

Fluorescence microscope

Procedure:

-

Culture HEK293 cells to an appropriate confluency.

-

Transfect the cells with the TDP-43 expression vector using a suitable transfection reagent. For inducible models, use a tetracycline-inducible expression system.

-

If using an inducible system, add doxycycline to the culture medium to induce TDP-43 expression.

-

After a desired incubation period (e.g., 24-48 hours), fix the cells.

-

Perform immunofluorescence staining using antibodies against total TDP-43 and phosphorylated TDP-43.

-

Visualize the subcellular localization and aggregation of TDP-43 using a fluorescence microscope.

In Vivo Analysis of a CK1 Inhibitor in a 3xTg-AD Mouse Model

Objective: To evaluate the therapeutic efficacy of a CK1 inhibitor in a transgenic mouse model of Alzheimer's Disease.

Materials:

-

3xTg-AD mice and wild-type littermate controls

-

CK1 inhibitor (e.g., PF-670462)

-

Vehicle for inhibitor administration

-

Apparatus for behavioral testing (e.g., Morris water maze)

-

Reagents for immunohistochemistry

Procedure:

-

Treat a cohort of 3xTg-AD mice with the CK1 inhibitor and another cohort with the vehicle, starting at a pre-symptomatic age. Include a cohort of wild-type mice as a control group.

-

Administer the treatment for a specified duration (e.g., several months).

-

Perform behavioral testing to assess cognitive function, such as the Morris water maze for spatial learning and memory.

-

At the end of the treatment period, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemical analysis on brain sections to quantify amyloid-β plaques and phosphorylated tau pathology.

-

Analyze the data to determine if the CK1 inhibitor improved cognitive performance and reduced AD-like pathology compared to the vehicle-treated group.

Conclusion and Future Directions

The evidence strongly implicates CK1 as a key player in the pathogenesis of several major neurodegenerative diseases. Its role in phosphorylating and promoting the aggregation of hallmark pathological proteins—tau, α-synuclein, and TDP-43—positions it as a compelling therapeutic target. The development of specific and brain-penetrant CK1 inhibitors holds significant promise for slowing or halting disease progression.

Future research should focus on:

-

Elucidating the upstream regulation of CK1: A better understanding of the factors that lead to CK1 dysregulation in neurodegenerative diseases will be crucial for developing targeted therapies.

-

Investigating isoform-specific roles: Further dissecting the distinct functions of CK1δ and CK1ε in different disease contexts will enable the development of more precise inhibitors with fewer off-target effects.

-

Exploring the link with Huntington's Disease: More research is needed to clarify the potential involvement of CK1 in the pathogenesis of HD.

-

Clinical translation of CK1 inhibitors: Rigorous preclinical and clinical studies are required to evaluate the safety and efficacy of CK1 inhibitors in patients with neurodegenerative diseases.

By continuing to unravel the complex interplay between CK1 and the molecular drivers of neurodegeneration, the scientific community can pave the way for novel and effective therapeutic interventions for these devastating disorders.

References

- 1. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]

- 3. Tau phosphorylation affects its axonal transport and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Casein Kinase 1 Suppresses Activation of REST in Insulted Hippocampal Neurons and Halts Ischemia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CK1BP Reduces α-Synuclein Oligomerization and Aggregation Independent of Serine 129 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CK1δ/ε kinases regulate TDP-43 phosphorylation and are therapeutic targets for ALS-related TDP-43 hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Casein Kinase 1δ Phosphorylates TDP-43 and Suppresses Its Function in Tau mRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorylation of Huntingtin by Cyclin-Dependent Kinase 5 Is Induced by DNA Damage and Regulates Wild-Type and Mutant Huntingtin Toxicity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Phosphorylation of Huntingtin Exon 1 Recombinant Proteins Enabled by the Discovery of Novel Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CK1-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of CK1-IN-2 (also known as PF-05251749), a potent inhibitor of Casein Kinase 1 (CK1), in a variety of cell culture experiments. This document includes information on the inhibitor's mechanism of action, target specificity, and its application in studying signaling pathways, cell viability, and apoptosis.

Introduction to this compound

This compound is a small molecule inhibitor with high potency against multiple isoforms of Casein Kinase 1, a family of serine/threonine kinases crucial in regulating numerous cellular processes.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic development.[3] this compound exhibits a particular potency for the delta (δ) and epsilon (ε) isoforms of CK1.[1][2][4]

Mechanism of Action